4-(2-Oxoindolin-5-YL)benzaldehyde
Description
4-(2-Oxoindolin-5-YL)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety substituted at the para position with a 2-oxoindolin-5-yl group. The oxoindolin ring system, a bicyclic structure comprising a fused indole and lactam, is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and kinase inhibitors. The benzaldehyde group renders the compound reactive toward nucleophilic additions, making it a versatile intermediate for synthesizing Schiff bases, hydrazones, or heterocyclic derivatives.
Properties
CAS No. |
53348-90-6 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO2/c17-9-10-1-3-11(4-2-10)12-5-6-14-13(7-12)8-15(18)16-14/h1-7,9H,8H2,(H,16,18) |
InChI Key |
CHDRKGBEBLDLRT-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)NC1=O |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 4-(2-Oxoindolin-5-YL)benzaldehyde have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds derived from this structure demonstrated significant cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. One particular derivative was found to be three- to five-fold more cytotoxic than the positive control PAC-1 in these assays, indicating its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound derivatives leads to alterations in cell cycle progression and apoptosis pathways. Specifically, flow cytometry analyses revealed that these compounds could effectively trigger apoptotic processes in treated cells .
Synthetic Utility
Building Block in Organic Synthesis
this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the development of novel compounds with tailored biological activities. For example, it can be used to synthesize hydrazones and other derivatives that may possess enhanced pharmacological properties .
Reactivity and Derivative Formation
The aldehyde functional group in this compound makes it reactive towards nucleophiles, facilitating the formation of a variety of derivatives through condensation reactions. This reactivity is crucial for generating compounds that can be screened for biological activity, thus expanding the library of potential therapeutic agents .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of novel 2-oxoindoline-based compounds, several derivatives of this compound were synthesized and tested. The results indicated that these compounds exhibited notable cytotoxicity against multiple human cancer cell lines, with specific derivatives showing enhanced potency compared to established anticancer drugs .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that certain derivatives could modulate key signaling pathways associated with cell survival and apoptosis. This was evidenced by changes in gene expression profiles related to oxidative stress response and cellular metabolism upon treatment with these compounds .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous structural motifs, including substituted benzaldehydes, benzoic acids, and heterocyclic systems. Key differences in substituent positions, functional groups, and molecular properties are highlighted (Table 1).
Table 1: Structural and Physicochemical Comparison of 4-(2-Oxoindolin-5-YL)benzaldehyde and Analogues
*Estimated based on structural formulae.
Functional Group and Reactivity
- Benzaldehyde vs. Benzoic Acid : The aldehyde group in this compound confers electrophilic reactivity, enabling condensation reactions. In contrast, BA-3498 and BA-4310 feature carboxylic acid groups, enhancing solubility in polar solvents and enabling salt formation or coordination chemistry .
- The methylisothiazole in 4-(3-Methylisothiazol-5-yl)benzaldehyde introduces sulfur, which may enhance metabolic stability or binding to thiol-containing targets .
Molecular Weight and Physicochemical Properties
- The oxoindolin derivatives (e.g., 237.26 g/mol for the target compound) are heavier than simpler benzaldehydes like 4-(3-Methylisothiazol-5-yl)benzaldehyde (203.26 g/mol), reflecting the oxoindolin’s bicyclic structure.
- Benzoic acid derivatives (BA-3498, BA-4310) exhibit higher polarity and melting points compared to benzaldehydes, impacting their suitability for specific synthetic or formulation workflows .
Preparation Methods
Synthetic Procedure
- Starting from 5-amino-oxindole , prepared by catalytic hydrogenation of 5-nitro-oxindole.
- 5-amino-oxindole is reacted with acetic anhydride to form N-(2-oxoindolin-5-yl)acetamide.
- The acetamide derivative undergoes condensation with substituted benzaldehydes in ethanol, catalyzed by piperidine at 90 °C for 3–5 hours.
- The reaction yields N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives, including the target benzaldehyde derivative.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5-Nitro-oxindole synthesis | Oxindole + KNO3/H2SO4 | 0 °C, stirring 30 min | 35 | Nitration at 5-position |
| 5-Amino-oxindole synthesis | 5-Nitro-oxindole + Pd/C, H2 | Methanol, 45 psi, 3 h | 47 | Catalytic hydrogenation |
| N-(2-oxoindolin-5-yl)acetamide | 5-Amino-oxindole + Ac2O | THF, room temp, 2 h | 61 | Acetylation |
| Condensation with benzaldehyde | N-(2-oxoindolin-5-yl)acetamide + benzaldehyde + piperidine | EtOH, 90 °C, 3–5 h | 10–80 | Schiff base formation |
Analytical Data
- Melting points range between 240–280 °C depending on substituents.
- Characterization by ^1H NMR shows aldehyde proton signals around 9.7–10.5 ppm.
- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.
- Elemental analysis matches calculated values for carbon, hydrogen, and nitrogen.
Method B: Multi-Step Synthesis via N-Alkylation, Hydrazide Formation, and Aldol Condensation
Synthetic Procedure
- Step 1: Nucleophilic substitution of 2-oxoindoline derivatives with ethyl chloroacetate in acetone using potassium carbonate and catalytic KI, yielding N-alkylated esters.
- Step 2: Conversion of esters to hydrazides by reaction with hydrazine monohydrate in ethanol under reflux.
- Step 3: Aldol condensation of hydrazides with benzaldehydes or isatin derivatives in ethanol with catalytic acetic acid under reflux, producing the target compounds including this compound derivatives.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation | 2-Oxoindoline + ethyl chloroacetate + K2CO3 + KI | Acetone, reflux 3 h | 90–93 | High selectivity for N-alkylation |
| Hydrazide formation | Ester + hydrazine monohydrate | Ethanol, reflux | Moderate | White precipitate formed |
| Aldol condensation | Hydrazide + benzaldehyde + acetic acid | Ethanol, reflux 4–6 h | Moderate | Purified by recrystallization or chromatography |
Analytical Data
- IR spectra show characteristic hydrazide and aldehyde peaks.
- ^1H NMR spectra exhibit singlets at 4.4–5.3 ppm for methylene protons of N-alkylated compounds.
- Mass spectrometry and elemental analysis confirm the structures.
- The configuration of the products (E or Z isomers) is consistent with literature precedents.
Comparative Summary of Preparation Methods
| Feature | Method A: Direct Condensation | Method B: Multi-Step Synthesis |
|---|---|---|
| Starting Materials | 5-Amino-oxindole, benzaldehydes | 2-Oxoindoline derivatives, ethyl chloroacetate, hydrazine, benzaldehydes |
| Number of Steps | 3 (including intermediate preparation) | 3 main steps (N-alkylation, hydrazide formation, aldol condensation) |
| Reaction Time | 3–5 hours for condensation | 3 h (alkylation) + reflux times for other steps (total longer) |
| Yields | 10–80% for final condensation products | 55–93% for intermediates; moderate for final products |
| Purification | Filtration, washing, recrystallization | Filtration, recrystallization, column chromatography |
| Analytical Characterization | ^1H NMR, MS, elemental analysis | IR, ^1H NMR, ^13C NMR, MS, elemental analysis |
| Advantages | Simpler, fewer reagents | Higher control over intermediates, versatile for derivatives |
| Disadvantages | Variable yields, possible side reactions | Longer synthesis time, multiple purification steps |
Research Findings and Notes
- The condensation approach (Method A) is widely used for synthesizing benzylidene derivatives of 2-oxoindoline at the 5-position, producing compounds with potential Src kinase inhibitory activity and other biological effects.
- The multi-step method (Method B) allows for structural diversification by modifying the N-alkylation and hydrazide steps before final condensation, facilitating the synthesis of a broad range of derivatives with anticancer potential.
- Both methods employ ethanol or THF as solvents and mild to moderate heating, highlighting the synthetic accessibility of these compounds.
- Analytical techniques such as ^1H NMR, ^13C NMR, IR, MS, and elemental analysis are critical for confirming the structure and purity of the synthesized compounds.
- Yields can vary significantly depending on substituents on the benzaldehyde and reaction conditions, necessitating optimization for specific derivatives.
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Oxoindolin-5-YL)benzaldehyde?
The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling between 5-bromo-2-oxoindoline and 4-formylphenylboronic acid. Alternatively, condensation reactions using hydrazine hydrate and substituted benzaldehydes under reflux in methanol or ethanol are employed (e.g., 4-phenoxybenzaldehyde derivatives in hydrazone formation) . Purity validation via HPLC (≥95%) is critical post-synthesis .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
- X-ray crystallography (using SHELX programs for refinement) to resolve crystal packing and stereochemistry .
- HPLC to assess purity and detect byproducts .
- FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate the binding interactions of this compound with biological targets?
Use AutoDock Vina for high-throughput docking due to its improved scoring function and multithreading efficiency. Key steps:
- Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.
- Define a grid box encompassing the active site.
- Run simulations with exhaustiveness ≥8 for robust sampling.
- Validate results with binding affinity comparisons and RMSD clustering .
Q. What are the best practices for resolving structural discrepancies in crystallographic data for this compound?
- Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data.
- Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths and angles.
- Apply restraints for disordered regions and verify hydrogen bonding networks .
Q. How should researchers address contradictions between experimental and computational data (e.g., unexpected reactivity or binding affinities)?
- Re-examine synthetic pathways to rule out impurities (e.g., via HPLC-MS) .
- Perform ab initio calculations (DFT) to model electronic properties and compare with experimental results.
- Use docking rescoring (e.g., MM-GBSA) in AutoDock Vina to refine binding predictions .
Q. What strategies can optimize the regioselectivity of this compound in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
